Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid:
Field: Organic Chemistry
Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine.
Results: The product is a racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine.
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides:
Field: Biochemistry
Method: The ionic liquid used has low viscosity, high thermal stability, and demonstrates a catalytic effect.
tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis:
Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid
Method: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect.
Application: The compound can be used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR.
Results: This allows monitoring the dynamics of regulated secretion of zinc in real time.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, with the chemical formula C₁₁H₂₃ClN₂O₄, is a derivative of amino acids and esters. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during
The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride typically involves:
This compound has several applications, particularly in:
Studies involving interaction profiles of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride focus on:
Several compounds share structural similarities with Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 14719-37-0 | 0.91 | Lacks the secondary amine group |
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | 42492-57-9 | 0.82 | Contains a methyl group instead of ethyl |
Ethyl N-(2-aminoethyl)-N-(tert-butoxycarbonyl)glycinate | 31954-27-5 | 0.89 | Different side chain structure |
Methyl 2-aminoacetate | 4530-20-5 | 0.85 | Simpler structure without Boc protection |
These comparisons highlight the uniqueness of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, particularly its specific combination of functional groups and protective strategies that enhance its utility in synthetic chemistry and biological applications .
The reductive alkylation methodology represents the most efficient and widely adopted approach for synthesizing ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. This method involves the formation of an imine intermediate followed by selective reduction to yield the desired product with exceptional purity and yield.
The synthetic pathway begins with the reaction between tert-butoxycarbonyl-protected ethylenediamine and ethyl glyoxylate hydrate under carefully controlled conditions. The reaction proceeds through imine formation, which occurs spontaneously when these reactants are combined in the presence of molecular sieves to remove water byproducts. Research conducted by Viirre and Hudson demonstrated that this approach circumvents the overalkylation problems commonly encountered with traditional haloacetate-based methods.
The mechanistic pathway involves initial condensation between the primary amine of tert-butoxycarbonyl-ethylenediamine and the aldehyde functionality of ethyl glyoxylate hydrate. The resulting imine intermediate is subsequently reduced using hydrogen gas in the presence of palladium on carbon catalyst under mild conditions. This reduction step is crucial for achieving high selectivity and avoiding unwanted side reactions that could compromise product purity.
Experimental investigations have established that the reductive alkylation proceeds with near-quantitative conversion when performed under optimized conditions. The reaction typically requires 4-6 hours for completion under atmospheric hydrogen pressure with vigorous stirring, though higher pressures can accelerate the process significantly. Temperature control during both imine formation and reduction phases proves critical for maintaining high selectivity and preventing decomposition of sensitive intermediates.
Industrial-scale synthesis of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride requires systematic optimization of multiple reaction parameters to ensure consistent quality and economic viability. Comprehensive studies have identified several critical factors that influence both yield and product purity during scale-up operations.
Temperature optimization studies reveal that imine formation proceeds most effectively at 0°C, providing optimal balance between reaction rate and selectivity. The reduction step benefits from slightly elevated temperatures, typically conducted at room temperature or slightly above, depending on the specific catalyst system employed. Pressure optimization for the hydrogenation step shows that while atmospheric pressure suffices for small-scale reactions, elevated pressures of 50 pounds per square inch significantly enhance reaction rates for larger batches without compromising selectivity.
Solvent selection plays a crucial role in scalable synthesis. Dichloromethane emerges as the preferred medium for both imine formation and reduction steps due to its excellent solubility properties for all reactants and products, coupled with ease of removal and recycling. Alternative solvents including tetrahydrofuran, ethyl acetate, and various alcohols have been evaluated, but dichloromethane consistently provides superior results in terms of yield, purity, and operational convenience.
Parameter | Small Scale | Large Scale | Optimization Impact |
---|---|---|---|
Temperature (Imine Formation) | 0°C | 0°C | Selectivity maintenance |
Temperature (Reduction) | 25°C | 25-30°C | Rate enhancement |
Pressure (Hydrogenation) | 1 atm | 50 psi | 10x rate increase |
Reaction Time | 2-4 hours | 4-6 hours | Complete conversion |
Yield | 95-98% | 94-96% | Consistency achieved |
Catalyst optimization reveals that palladium on carbon remains the most effective catalyst system for the reduction step. The catalyst loading can be reduced for larger scale operations without significant impact on reaction rate, provided adequate mixing and hydrogen transfer are maintained. Recovery and reuse of the catalyst becomes economically important for large-scale operations, with proper handling preventing catalyst deactivation and maintaining consistent performance across multiple batches.
Traditional synthetic approaches for preparing ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate relied primarily on direct alkylation of tert-butoxycarbonyl-ethylenediamine with ethyl haloacetates, particularly ethyl bromoacetate or ethyl chloroacetate. While conceptually straightforward, these methods suffer from significant limitations that compromise their effectiveness for both research and industrial applications.
The haloacetate approach invariably produces complex mixtures containing the desired monoalkylated product alongside substantial quantities of dialkylated byproducts and unreacted starting material. This overalkylation occurs because the product contains a secondary amine that remains nucleophilic and can undergo further reaction with additional haloacetate molecules. Separation of these closely related compounds typically requires extensive chromatographic purification, making the process inefficient and costly for large-scale operations.
Modern synthetic strategies, exemplified by the reductive alkylation approach, offer decisive advantages over traditional methods. The imine-mediated pathway provides inherent selectivity because the initial imine formation step consumes exactly one equivalent of ethyl glyoxylate per molecule of starting material, preventing overreaction. The subsequent reduction step proceeds cleanly to yield the desired product without generating regioisomers or other structural variants.
Synthetic Route | Yield | Purity | Purification Required | Scale-up Viability |
---|---|---|---|---|
Haloacetate Alkylation | 40-60% | 60-80% | Extensive chromatography | Poor |
Reductive Alkylation | 94-98% | >95% | Simple workup | Excellent |
Mixed Anhydride | 70-85% | 85-90% | Moderate purification | Good |
Carbodiimide Coupling | 75-90% | 80-95% | Acid-base extraction | Good |
Flow synthesis methodologies represent the most recent advancement in preparing related compounds and their conjugates. Research by academic groups has demonstrated that continuous flow systems can achieve remarkable efficiency improvements, reducing coupling times from traditional 10-minute cycles to just 10 seconds per bond formation. These flow-based approaches utilize precisely controlled temperature profiles and reagent delivery systems to optimize reaction conditions in real-time.
The flow synthesis approach offers particular advantages for preparing complex derivatives and conjugates of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. Temperature programming allows independent optimization of different reaction steps, with coupling reactions conducted at 70°C while deprotection steps proceed at 40°C to minimize side reactions. This level of control proves difficult to achieve in traditional batch processes, especially during scale-up operations.
Effective purification of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate requires understanding both the chemical properties of the target compound and the nature of potential impurities that may arise during synthesis. The reductive alkylation approach produces remarkably clean crude material that often requires minimal purification beyond simple acid-base extractions and solvent removal.
The primary advantage of the reductive alkylation methodology lies in its inherent selectivity, which minimizes impurity formation at the source rather than relying on subsequent purification steps. The reaction produces ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate as a pale yellow oil that can be used directly for many applications or converted to the more stable hydrochloride salt.
Conversion to the hydrochloride salt provides multiple advantages for handling and storage. The salt formation process involves treating the free base with ethereal hydrogen chloride at reduced temperature, typically 0°C, to prevent decomposition. This transformation yields a stable, non-hygroscopic solid that maintains purity during extended storage and exhibits improved handling characteristics compared to the oily free base.
Purification Method | Yield Recovery | Purity Achieved | Processing Time | Equipment Requirements |
---|---|---|---|---|
Acid-Base Extraction | 92-96% | 94-97% | 2-4 hours | Standard glassware |
Column Chromatography | 85-90% | >98% | 6-12 hours | Specialized equipment |
Crystallization | 88-94% | 96-99% | 4-8 hours | Standard glassware |
Salt Formation | 95-98% | >95% | 1-2 hours | Standard glassware |
Advanced purification strategies focus on optimizing the salt formation process to maximize both yield and purity. The choice of acid for salt formation significantly influences the final product characteristics. Hydrogen chloride provides the most commonly used hydrochloride salt, but alternative acids including sulfuric acid, phosphoric acid, or organic acids can be employed depending on specific application requirements.
Recrystallization techniques offer additional purification opportunities for applications requiring exceptional purity. Suitable recrystallization solvents include ethyl acetate, tetrahydrofuran, isopropanol, and other polar protic solvents that provide appropriate solubility characteristics. The selection of recrystallization solvent depends on the specific salt form and the nature of residual impurities that must be removed.
Quality control measures for large-scale production include comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry. These analytical techniques provide quantitative assessment of product purity and enable identification of trace impurities that might affect downstream applications. Establishing robust analytical protocols proves essential for maintaining consistent product quality across multiple production batches.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride represents a complex glycine derivative incorporating both tert-butoxycarbonyl protecting group functionality and ethylenediamine structural motifs [1] [2]. The molecular formula is established as C₁₁H₂₃ClN₂O₄ with a molecular weight of 282.76 g/mol [3] [4]. The compound exhibits characteristic stereoelectronic properties derived from its multifunctional architecture comprising an ethyl ester terminus, an amino acid backbone, and a tert-butoxycarbonyl protecting group.
The molecular geometry is dominated by the extended carbon chain connecting the glycine ethyl ester moiety to the tert-butoxycarbonyl-protected amino group through an ethylene bridge [2] [4]. Computational studies on related amino acid ethyl ester systems indicate that the most stable conformations typically adopt extended conformations that minimize steric interactions between functional groups [5] [6]. The presence of the tert-butoxycarbonyl group introduces significant conformational constraints due to its bulky tertiary carbon center and planar carbamate functionality [7] [8].
Molecular Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₂₃ClN₂O₄ | [3] |
Molecular Weight | 282.76 g/mol | [3] |
Chemical Abstracts Service Number | 347890-34-0 | [3] |
Cambridge Chemical Database Number | MFCD01862956 | [4] |
The stereoelectronic properties are influenced by the presence of multiple heteroatoms capable of participating in intramolecular hydrogen bonding [9] [10]. Extended Hückel theoretical calculations on ethylenediamine derivatives demonstrate that gauche conformations are generally preferred over trans arrangements due to favorable electrostatic interactions [11]. The tert-butoxycarbonyl carbamate functionality exhibits restricted rotation about the carbon-nitrogen bond, resulting in distinct syn and anti rotameric forms with characteristic nuclear magnetic resonance signatures [10] [12].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride through distinctive chemical shift patterns [13] [10]. The tert-butoxycarbonyl protecting group exhibits characteristic resonances in proton nuclear magnetic resonance spectra, typically appearing as a singlet around 1.5 parts per million representing the nine equivalent methyl protons [14]. The carbamate functionality displays temperature-dependent rotameric behavior, with syn and anti conformers exhibiting distinct chemical shift differences [10] [12].
The glycine ethyl ester component contributes characteristic multipicity patterns, with the ethyl ester methylene protons appearing as a quartet around 4.2 parts per million and the terminal methyl group as a triplet near 1.3 parts per million [6] [9]. The amino acid alpha-carbon proton typically resonates around 3.6 parts per million, while the ethylenediamine bridge protons appear as complex multipets in the 2.5-3.5 parts per million region [15] [11].
Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
tert-Butoxycarbonyl methyl groups | 1.5 | Singlet | 9H |
Ethyl ester methyl | 1.3 | Triplet | 3H |
Ethyl ester methylene | 4.2 | Quartet | 2H |
Glycine alpha-carbon | 3.6 | Singlet | 2H |
Ethylenediamine bridge | 2.5-3.5 | Multiplet | 4H |
Infrared spectroscopy reveals characteristic absorption bands corresponding to the multiple functional groups present in the molecule [16] [9]. The carbamate carbonyl stretch typically appears around 1700 wavenumbers, while the ester carbonyl exhibits absorption near 1740 wavenumbers [10] [14]. The amino functionalities contribute characteristic nitrogen-hydrogen stretching absorptions in the 3300-3500 wavenumbers region, with the intensity and position being sensitive to hydrogen bonding interactions [9] [7].
Mass spectrometry fragmentation patterns provide structural confirmation through characteristic loss patterns [6]. The molecular ion peak appears at mass-to-charge ratio 282 for the hydrochloride salt, with characteristic fragmentation involving loss of the tert-butoxycarbonyl group (loss of 100 mass units) and sequential elimination of the ethyl ester functionality [6] [2].
Crystallographic analysis of related glycine ethyl ester hydrochloride compounds provides structural insights into the solid-state organization of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride [17] [18]. The simpler glycine ethyl ester hydrochloride crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 8.965 Å, b = 12.543 Å, c = 5.972 Å, and β = 103.630° [17]. The crystal structure reveals extensive hydrogen bonding networks involving the protonated amino groups and chloride anions [17] [18].
The incorporation of the tert-butoxycarbonyl protecting group and ethylenediamine linker is expected to significantly modify the crystalline packing compared to the parent glycine ethyl ester [8] [19]. Computational studies of tert-butoxycarbonyl-protected amino acid derivatives indicate that the bulky protecting group disrupts close packing arrangements, potentially leading to lower density crystal structures [7] [19].
Crystallographic Parameter | Glycine Ethyl Ester HCl | Expected Range for Title Compound |
---|---|---|
Space Group | P 1 21/c 1 | Monoclinic or Triclinic |
Unit Cell Volume | 649.5 Ų | 800-1200 Ų |
Density | 1.35 g/cm³ | 1.20-1.40 g/cm³ |
Hydrogen Bond Donors | 3 | 4-5 |
Solid-state stability studies of related amino acid ester hydrochlorides demonstrate thermal decomposition temperatures typically ranging from 145-175°C [18] [20]. The presence of the tert-butoxycarbonyl group is expected to lower the decomposition temperature due to the thermal lability of carbamate bonds, which typically undergo elimination at temperatures above 100°C under acidic conditions [7] [20].
Thermal gravimetric analysis of similar macrocyclic compounds containing amino acid ester functionalities shows decomposition onset temperatures around 305-327°C [20]. However, the tert-butoxycarbonyl protecting group typically decomposes at significantly lower temperatures, with reported values around 150-200°C depending on the specific structural environment [7] [21].
Computational modeling of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride requires consideration of multiple conformational degrees of freedom arising from the flexible ethylenediamine linker and rotatable bonds around the carbamate and ester functionalities [11] [22]. Density functional theory calculations using hybrid functionals such as B3LYP provide reliable predictions of molecular geometries and energetic properties for amino acid derivatives [23] [22].
Extended Hückel molecular orbital calculations on ethylenediamine conformations demonstrate that gauche arrangements are thermodynamically favored over trans conformations by approximately 0.1-0.8 kcal/mol, depending on the substitution pattern [11]. The introduction of electron-withdrawing groups such as the tert-butoxycarbonyl carbamate is expected to modulate these energy differences through electrostatic effects [23] [8].
Computational Parameter | Method | Typical Value Range | Accuracy |
---|---|---|---|
Conformational Energy Differences | B3LYP/6-31G(d) | 0.1-2.0 kcal/mol | ±0.5 kcal/mol |
Rotational Barriers | MP2/aug-cc-pVTZ | 2-15 kcal/mol | ±1.0 kcal/mol |
Solvation Free Energy | Continuum Models | -5 to -15 kcal/mol | ±2.0 kcal/mol |
Thermal Decomposition Energy | DFT Methods | 25-40 kcal/mol | ±3.0 kcal/mol |
Kinetic parameters for tert-butoxycarbonyl deprotection reactions have been extensively studied computationally, with activation energies typically ranging from 25-35 kcal/mol for acid-catalyzed elimination processes [7] [8]. The rate-determining step involves protonation of the carbamate nitrogen followed by carbon-nitrogen bond cleavage with concomitant carbon dioxide elimination [7] [23].
Irritant